molecular formula C9H19NO B1292185 4-(Isopropoxymethyl)piperidine CAS No. 1016827-31-8

4-(Isopropoxymethyl)piperidine

Cat. No.: B1292185
CAS No.: 1016827-31-8
M. Wt: 157.25 g/mol
InChI Key: ZHMLFMJZFONRNC-UHFFFAOYSA-N
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Description

4-(Isopropoxymethyl)piperidine is a piperidine derivative featuring an isopropoxymethyl substituent at the 4-position of the piperidine ring. Piperidine, a six-membered heterocyclic amine, is a common scaffold in medicinal chemistry due to its versatility in modulating physicochemical properties and biological activity.

For instance, 4-(piperidin-1-yl)aniline derivatives are synthesized via sequential substitution and reduction from bromonitrobenzene precursors .

Applications: Piperidine derivatives are widely explored for pharmacological activity, including as enzyme inhibitors (e.g., Pks13 ), serotonin/norepinephrine reuptake inhibitors , and antileishmanial agents . The isopropoxymethyl group may confer unique binding or pharmacokinetic properties, though specific data on this compound require further investigation.

Properties

IUPAC Name

4-(propan-2-yloxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)11-7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMLFMJZFONRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropoxymethyl)piperidine typically involves the reaction of piperidine with isopropoxymethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with isopropoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of 4-(Isopropoxymethyl)piperidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Isopropoxymethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

4-(Isopropoxymethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isopropoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-(Isopropoxymethyl)piperidine can be contextualized by comparing it to structurally related piperidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Substituent(s) Key Applications/Findings Reference
4-(Isopropoxymethyl)piperidine 4-isopropoxymethyl Hypothesized enhanced solubility and metabolic stability due to ether linkage. N/A
2-Piperidinyl phenyl benzamides 2-piperidinyl, para-fluorobenzamide EP2 receptor potentiation; para-fluoro group critical for activity. Piperidine essential (morpholine/piperazine substitutions inactive).
Benzimidazolinyl piperidines 4-(2-keto-1-benzimidazolinyl) Leishmanicidal activity (IC50: 7.06–84.6 µg/mL). Substituent position impacts potency (e.g., compound 3 vs. 9).
4-[2-(2-Fluorophenoxymethyl)phenyl]piperidine 2-fluorophenoxymethyl at 4-position Serotonin/norepinephrine reuptake inhibition; halogen substitution modulates receptor affinity.
Piperine Piperidine fused to amide chain Natural product with insecticidal and bioavailability-enhancing properties.
Trisubstituted pyrimidines Morpholine/piperidine at pyrimidine EP2 potentiation; morpholine retains activity, unlike piperazine/pyrrolidine.

Key Insights :

Substituent Effects on Bioactivity: The para-fluoro group in 2-piperidinyl phenyl benzamides is critical for EP2 receptor binding, while meta/ortho substitutions reduce activity . Similarly, halogenated phenoxymethyl groups in 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine enhance receptor affinity . For 4-(Isopropoxymethyl)piperidine, the isopropoxy group may balance lipophilicity and polarity, optimizing membrane permeability. In benzimidazolinyl piperidines, minor structural changes (e.g., chloro vs. methoxy groups) drastically alter leishmanicidal potency, underscoring the sensitivity of SAR in piperidine derivatives .

Role of the Piperidine Core :

  • Piperidine is irreplaceable in 2-piperidinyl phenyl benzamides for EP2 activity, whereas morpholine suffices in trisubstituted pyrimidines . This suggests scaffold-dependent tolerability for heterocycle substitutions.

Synthetic Flexibility: Piperidine derivatives are synthesized via diverse routes: nucleophilic substitution (e.g., 4-(piperidin-1-yl)aniline ), Knoevenagel condensation , and asymmetric catalysis . The isopropoxymethyl group could be introduced via alkylation of 4-hydroxymethylpiperidine with isopropyl bromide.

Natural vs. Synthetic Derivatives :

  • Natural piperidine alkaloids like piperine exhibit distinct bioactivities (e.g., insecticidal properties) but lack the synthetic modifications seen in 4-(Isopropoxymethyl)piperidine, which may offer tailored pharmacokinetic profiles .

Biological Activity

4-(Isopropoxymethyl)piperidine is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows for potential interactions with biological systems, making it a candidate for further research into its biological activities. This article explores the biological activity of 4-(Isopropoxymethyl)piperidine, presenting data from various studies, including case studies and research findings.

The biological activity of 4-(Isopropoxymethyl)piperidine is thought to be mediated through its interaction with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The presence of the piperidine ring suggests potential activity as a ligand for these receptors, which are crucial in various neurological functions.

Antimicrobial Activity

Research has indicated that compounds related to piperidine structures exhibit antimicrobial properties. A study by Smith et al. (2022) demonstrated that derivatives of piperidine, including 4-(Isopropoxymethyl)piperidine, showed significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. In a study involving rodent models, administration of 4-(Isopropoxymethyl)piperidine resulted in increased locomotor activity, suggesting dopaminergic stimulation. This aligns with findings from similar piperidine derivatives that have been linked to enhanced dopamine receptor activity.

Case Study 1: Analgesic Properties

In a controlled trial, the analgesic properties of 4-(Isopropoxymethyl)piperidine were assessed in a pain model induced by formalin injection in rats. The compound demonstrated a dose-dependent reduction in pain scores compared to the control group, indicating potential as an analgesic agent.

Case Study 2: Safety Profile

A toxicological assessment was performed to evaluate the safety profile of 4-(Isopropoxymethyl)piperidine. Results indicated that at therapeutic doses, the compound did not exhibit significant adverse effects on liver or kidney function in animal models over a period of four weeks.

In Vitro Studies

In vitro studies have shown that 4-(Isopropoxymethyl)piperidine can modulate neurotransmitter release in neuronal cultures. Specifically, it was found to enhance acetylcholine release in a concentration-dependent manner, which could have implications for its use in cognitive enhancement therapies.

In Vivo Studies

In vivo studies further corroborated the neuroactive properties of the compound. Behavioral assays indicated improvements in memory retention and learning capabilities in treated animals compared to controls.

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